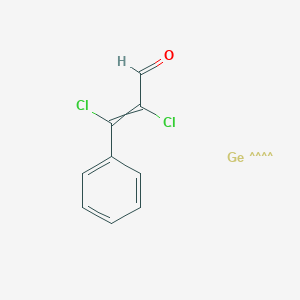

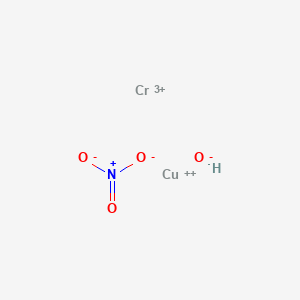

copper;chromium(3+);hydroxide;nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’hydroxyde de cuivre ; chrome(3+); nitrate est un composé de coordination qui implique du cuivre, du chrome à l’état d’oxydation +3, des ions hydroxyde et des ions nitrate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’hydroxyde de cuivre ; chrome(3+); nitrate peut être réalisée par différentes méthodes. Une approche courante implique l’utilisation de solvants eutectiques profonds pour créer du nitrate d’hydroxyde de cuivre stratifié avec une morphologie de type nanosheet bien structurée . Cette méthode implique la réaction de sels de cuivre avec des sels de chrome en présence d’ions hydroxyde et nitrate dans des conditions contrôlées. La réaction nécessite généralement un environnement basique et peut être facilitée par le chauffage et l’agitation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des principes similaires à la synthèse en laboratoire. L’utilisation de réacteurs continus et l’ajout contrôlé de réactifs peuvent contribuer à obtenir des rendements et une pureté élevés. Les conditions de réaction, telles que la température, le pH et la concentration des réactifs, sont optimisées pour assurer une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

L’hydroxyde de cuivre ; chrome(3+); nitrate subit diverses réactions chimiques, notamment :

Réactions d’oxydoréduction : Le chrome à l’état d’oxydation +3 peut participer à des réactions d’oxydoréduction, où il peut être réduit ou oxydé en fonction des conditions de réaction.

Réactions de substitution : Les ions hydroxyde et nitrate peuvent être substitués par d’autres ligands en présence de réactifs appropriés.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d’hydrogène et d’autres agents oxydants peuvent être utilisés pour oxyder le chrome(III) à des états d’oxydation supérieurs.

Agents réducteurs : Des agents réducteurs comme le borohydrure de sodium peuvent réduire le chrome(III) à des états d’oxydation inférieurs.

Échange de ligands : Des ligands tels que le chlorure ou le sulfate peuvent remplacer les ions hydroxyde ou nitrate dans des conditions appropriées.

Principaux produits

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du chrome(III) peut produire des composés de chrome(VI), tandis que l’échange de ligands peut entraîner la formation de nouveaux complexes de coordination .

Applications de la recherche scientifique

L’hydroxyde de cuivre ; chrome(3+); nitrate a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Copper;chromium(3+);hydroxide;nitrate has several scientific research applications:

Catalysis: This compound can act as a catalyst in various chemical reactions due to its unique redox properties.

Environmental Applications: Copper-based nanoparticles derived from this compound have been explored for removing chromium from water, highlighting its potential in environmental remediation.

Mécanisme D'action

Le mécanisme d’action de l’hydroxyde de cuivre ; chrome(3+); nitrate implique sa capacité à participer à des réactions d’oxydoréduction et à des processus d’échange de ligands. Les ions cuivre et chrome peuvent interagir avec diverses cibles moléculaires, facilitant le transfert d’électrons et les processus catalytiques. Les ions hydroxyde et nitrate jouent un rôle dans la stabilisation du complexe de coordination et influencent sa réactivité .

Comparaison Avec Des Composés Similaires

Composés similaires

Nitrate d’hydroxyde de cuivre : Similaire à l’hydroxyde de cuivre ; chrome(3+); nitrate mais sans la composante chrome.

Nitrate d’hydroxyde de chrome : Contient du chrome et des ions hydroxyde/nitrate mais manque de cuivre.

Unicité

L’hydroxyde de cuivre ; chrome(3+); nitrate est unique en raison de la combinaison d’ions cuivre et chrome dans un seul complexe de coordination. Cette combinaison confère des propriétés redox distinctes et une activité catalytique, ce qui le rend précieux pour des applications spécifiques qui nécessitent à la fois des fonctionnalités cuivre et chrome .

Propriétés

Numéro CAS |

142395-66-2 |

|---|---|

Formule moléculaire |

CrCuHNO4+3 |

Poids moléculaire |

194.55 g/mol |

Nom IUPAC |

copper;chromium(3+);hydroxide;nitrate |

InChI |

InChI=1S/Cr.Cu.NO3.H2O/c;;2-1(3)4;/h;;;1H2/q+3;+2;-1;/p-1 |

Clé InChI |

QVQHGIFUZGUTPB-UHFFFAOYSA-M |

SMILES canonique |

[N+](=O)([O-])[O-].[OH-].[Cr+3].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)

![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)

![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)

![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)